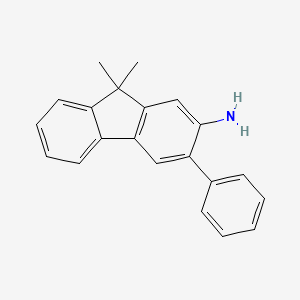

9,9-Dimethyl-3-phenyl-9H-fluoren-2-amine

Description

Significance of Fluorene (B118485) and its Derivatives in Contemporary Chemical Research

Fluorene, a polycyclic aromatic hydrocarbon with the formula (C₆H₄)₂CH₂, and its derivatives are cornerstone materials in various scientific disciplines, most notably in materials science and organic electronics. researchgate.net Their popularity stems from a rigid, planar biphenyl (B1667301) structure linked by a methylene (B1212753) bridge, which imparts high thermal stability and desirable photophysical properties, including strong fluorescence. mdpi.com These characteristics make fluorene-based compounds highly promising candidates for a range of applications.

In the field of organic electronics, fluorene derivatives are extensively investigated for use in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PVSCs). mdpi.comrsc.orgrsc.org They can function as light-emitting materials, host materials for phosphorescent dopants, or as charge-transporting layers. mdpi.com A key structural modification that has propelled their utility is the substitution at the C9 position of the fluorene core. Introducing two alkyl groups, such as in 9,9-dimethylfluorene, prevents the formation of low-energy aggregates and enhances the material's solubility and ability to form stable, high-quality amorphous films—a critical requirement for device fabrication. mdpi.comnih.gov Furthermore, the fluorene backbone possesses a high triplet energy, which is crucial for developing highly efficient phosphorescent OLEDs by effectively confining triplet excitons within the emissive layer. rsc.org

Rationale for Dedicated Investigation of 9,9-Dimethyl-3-phenyl-9H-fluoren-2-amine

The specific chemical structure of this compound suggests its primary role as a versatile molecular building block or intermediate for the synthesis of more complex, functional materials. nih.govinnospk.com A detailed analysis of its constituent parts provides a clear rationale for its scientific investigation.

The 9,9-Dimethyl-9H-fluorene Core: This central unit provides the foundational benefits of the fluorene system, including a high energy band gap, excellent thermal stability, and robust charge transport capabilities. mdpi.comnih.gov The dimethyl substitution at the C9 position ensures good solubility in common organic solvents and promotes the formation of stable, uniform thin films, which are essential for solution-processable and vacuum-deposited electronic devices. nih.gov

The 2-Amine Functional Group: The primary amine group at the C2 position is a key reactive site, making the compound a valuable precursor for creating a wide array of derivatives. nih.govacs.org This amine can be readily functionalized through common organic reactions, such as Buchwald-Hartwig amination, to build larger, conjugated systems. This versatility allows for the targeted synthesis of materials like hole-transporting molecules for OLEDs and solar cells or advanced chromophores. nih.govnih.govinnospk.com

The 3-Phenyl Substituent: The addition of a phenyl group at the C3 position is a strategic design choice to modulate the compound's electronic properties. Attaching aromatic groups to the fluorene skeleton is a well-established method for fine-tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.cominnospk.com This tuning is critical for optimizing charge injection and transport in multilayer electronic devices by ensuring proper energy level alignment with adjacent layers. The phenyl group extends the π-conjugation of the fluorene core, which can influence the material's absorption and emission characteristics. innospk.com

Overview of Key Research Areas Pertaining to this compound and Related Structures

Given its molecular architecture, this compound and its derivatives are primarily explored in research areas focused on high-performance organic materials.

Organic Light-Emitting Diodes (OLEDs): A major application area for fluorene-amine compounds is in the development of materials for OLEDs. innospk.com Derivatives of this compound are ideal candidates for creating advanced hole-transporting materials (HTMs). By reacting the amine group with other aromatic moieties, researchers can synthesize molecules with high hole mobility and tailored energy levels to facilitate the efficient injection and transport of positive charges from the anode to the emissive layer, thereby improving device efficiency and operational lifetime. nih.gov For example, fluorene-based HTMs have demonstrated significantly higher performance in OLED devices compared to standard materials like TPD. nih.gov

Perovskite Solar Cells (PVSCs): The field of photovoltaics, particularly PVSCs, represents another critical research direction. Organic HTMs are essential for extracting holes from the perovskite absorber layer. rsc.org Fluorene-based HTMs derived from precursors like this compound are being developed as dopant-free, hydrophobic alternatives to commonly used materials. Their hydrophobicity is particularly advantageous as it can help protect the moisture-sensitive perovskite layer, leading to enhanced device stability and longevity. rsc.org

Nonlinear Optical (NLO) Materials: Research has shown that chromophores based on the 9,9-dimethyl-9H-fluoren-2-amine scaffold can exhibit significant NLO properties. nih.gov By creating donor-π-acceptor (D-π-A) structures using the amine as a potent electron donor, it is possible to engineer molecules with a high first hyperpolarizability. nih.gov Such materials are of great interest for applications in telecommunications, optical switching, and information processing. nih.gov

Data Tables

The following tables present research findings for functional materials derived from fluorene-amine precursors, illustrating their performance in electronic devices.

Table 1: Performance of OLED Devices Using Fluorene-Based Hole-Transporting Materials This table showcases the device efficiency of OLEDs incorporating different fluorene-based HTMs compared to a standard material.

| HTM | Maximum Current Efficiency (cd/A) | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Emitter | Reference |

| 2M-DDF | 4.78 | 3.8 | 21,412 | Alq₃ | nih.gov |

| TPD | ~0.95 | >4.0 | 4,106 | Alq₃ | nih.gov |

| V-HFPDPA | 81.06 | - | - | Green Phosphor | rsc.org |

Interactive Data Table Click on the headers to sort the data.

View Interactive Table

| HTM | Maximum Current Efficiency (cd/A) | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Emitter | Reference |

| 2M-DDF | 4.78 | 3.8 | 21,412 | Alq₃ | nih.gov |

| TPD | ~0.95 | >4.0 | 4,106 | Alq₃ | nih.gov |

| V-HFPDPA | 81.06 | - | - | Green Phosphor | rsc.org |

Table 2: Performance of Perovskite Solar Cells with Fluorene-Based Hole-Transporting Materials This table compares the photovoltaic performance of devices using newly designed, dopant-free fluorene-based HTMs.

| HTM | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |

| V1 | 14.05% | 1.01 | 20.37 | 0.68 | rsc.org |

| V2 | 12.73% | 0.98 | 19.34 | 0.67 | rsc.org |

Interactive Data Table Click on the headers to sort the data.

View Interactive Table

| HTM | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |

| V1 | 14.05% | 1.01 | 20.37 | 0.68 | rsc.org |

| V2 | 12.73% | 0.98 | 19.34 | 0.67 | rsc.org |

Established and Emerging Synthetic Routes to this compound

The creation of this compound is a multi-step process that hinges on the careful construction and modification of the fluorene backbone.

Multi-Step Synthesis Approaches Incorporating Fluorene Core Derivatization

A common strategy to synthesize this compound begins with the more readily available 9,9-dimethylfluorene. This process involves a sequence of reactions to introduce the phenyl and amine groups at the correct positions.

A plausible synthetic pathway involves the following key steps:

Nitration: The synthesis often commences with the nitration of the 9,9-dimethylfluorene core. The reaction of 9,9-dimethylfluorene with a nitrating agent, such as nitric acid in the presence of a sulfuric acid catalyst, introduces a nitro group onto the fluorene skeleton. The primary product of this reaction is 2-nitro-9,9-dimethylfluorene chemicalbook.com.

Halogenation: To introduce the phenyl group at the 3-position, a halogen is typically introduced to act as a handle for subsequent cross-coupling reactions. For instance, the bromination of 2-nitro-9,9-dimethylfluorene would yield a bromo-nitro-dimethylfluorene intermediate.

Suzuki Coupling: With the bromo group in place, a palladium-catalyzed Suzuki cross-coupling reaction can be employed to introduce the phenyl group. This reaction involves the coupling of the brominated fluorene derivative with phenylboronic acid.

Reduction of the Nitro Group: The final step in this sequence is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, to yield the desired this compound chemicalbook.com.

An alternative approach could involve reversing the order of phenyl group and amine group introduction. This might start with the synthesis of 2-amino-9,9-dimethylfluorene, followed by halogenation at the 3-position and a subsequent Suzuki coupling.

Regioselective Functionalization Strategies at the Amino and Fluorene Moieties

Achieving the desired substitution pattern on the fluorene core is a critical challenge in the synthesis of this compound. The directing effects of the substituents on the fluorene ring play a crucial role in determining the position of incoming groups.

Fluorene Moiety: The initial functionalization of 9,9-dimethylfluorene, such as nitration, predominantly occurs at the 2-position due to the electronic properties of the fluorene ring system. Further functionalization is then directed by the existing substituents. For example, the nitro group is a meta-director, which would influence the position of subsequent electrophilic aromatic substitution reactions.

Amino Moiety: The amino group is an ortho-, para-director. Once the 2-amino group is in place, it will direct incoming electrophiles to the 1- and 3-positions. Careful control of reaction conditions is necessary to achieve selective functionalization at the desired 3-position. Protecting the amine group can be a useful strategy to modulate its directing effect and reactivity.

Regioselective functionalization of similar fluorene systems has been explored. For instance, studies on the nitration of 9,9'-spirobifluorene have demonstrated that controlling reaction conditions can lead to specific mono-, di-, and tri-nitro derivatives researchgate.net. These principles of regioselectivity are applicable to the synthesis of this compound.

Novel Catalytic Pathways for Efficient Synthesis

Modern synthetic chemistry is increasingly focused on the development of efficient and versatile catalytic methods. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions are particularly relevant.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds. In the context of synthesizing the target molecule, it could be employed to introduce the amino group. For example, a 3-phenyl-2-halo-9,9-dimethylfluorene intermediate could be coupled with an ammonia equivalent or a protected amine using a palladium catalyst with a suitable phosphine (B1218219) ligand wikipedia.org. The development of various generations of catalyst systems for the Buchwald-Hartwig amination has expanded its scope to include a wide range of substrates wikipedia.org.

Suzuki-Miyaura Coupling: As mentioned earlier, the Suzuki coupling is instrumental in forming the carbon-carbon bond between the fluorene core and the phenyl group. Research into tandem palladium-catalyzed Suzuki cross-coupling and cyclization reactions has led to efficient one-step syntheses of substituted fluorenes and indenofluorenes, highlighting the power of this methodology in constructing the fluorene skeleton itself nih.gov.

The development of novel palladium-catalyzed cascade reactions also offers promising avenues for the regioselective synthesis of polysubstituted fluorenes in a modular fashion cityu.edu.hkresearchgate.net.

Optimization and Mechanistic Investigations of Synthesis Protocols

Beyond establishing synthetic routes, significant effort is dedicated to improving the efficiency of these reactions and understanding their underlying mechanisms.

Process Efficiency and Yield Enhancement Studies

The optimization of synthetic protocols is crucial for making the synthesis of complex molecules like this compound practical and scalable. Key areas of focus include:

Catalyst and Ligand Screening: In palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Suzuki coupling, the choice of catalyst and ligand is critical. Studies have shown that different phosphine ligands can have a significant impact on reaction times and yields. For example, in the Buchwald-Hartwig amination of 2-bromofluorene with aniline, various palladium sources, ligands, and bases were screened to identify the optimal conditions researchgate.net.

Reaction Conditions: Parameters such as temperature, solvent, and the nature of the base can all influence the outcome of a reaction. Microwave-assisted synthesis has emerged as a technique to accelerate Buchwald-Hartwig amination reactions, significantly reducing reaction times while maintaining high yields nih.gov.

Green Chemistry Approaches: There is a growing interest in developing more environmentally friendly synthetic methods. This includes the use of bio-based solvents, such as eucalyptol, as alternatives to traditional organic solvents in reactions like the Buchwald-Hartwig amination researchgate.net.

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Buchwald-Hartwig Amination | Pd(OAc)2 / PPh3 | K3PO4 | Toluene | 110 | 17-48 | Varies |

| Buchwald-Hartwig Amination | Pd2(dba)3 / Xantphos | K3PO4 | Toluene | 110 | 17 | Good |

| Microwave-Assisted Amination | Pd2(dba)3 / XPhos | t-BuONa | Toluene | 150 | 0.17 | 83-94 |

Table 1: Examples of Reaction Condition Optimization for Buchwald-Hartwig Amination of Fluorene Derivatives.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Understanding the kinetics and thermodynamics of a reaction provides valuable insights into its mechanism and can guide further optimization efforts.

Mechanistic Studies of Cross-Coupling Reactions: The mechanism of the Buchwald-Hartwig amination is generally understood to involve oxidative addition, amine coordination and deprotonation, and reductive elimination wikipedia.org. Kinetic studies on the palladium-catalyzed amination of aryl bromides have helped to elucidate the roles of different ligands and reaction intermediates wiley-vch.de. Similarly, mechanistic investigations of the Suzuki-Miyaura coupling have provided a deeper understanding of the transmetalation step and the nature of the active catalytic species springernature.com.

Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to complement experimental studies. For instance, DFT has been employed to understand the setbacks in certain Buchwald-Hartwig reactions and to rationalize the observed reactivity nih.gov.

An in-depth analysis of the synthetic methodologies and chemical transformations involving this compound reveals a versatile scaffold with significant potential in materials science. This article explores green chemistry approaches to its synthesis, its derivatization through various reactions, and its incorporation into polymeric structures.

Structure

3D Structure

Properties

Molecular Formula |

C21H19N |

|---|---|

Molecular Weight |

285.4 g/mol |

IUPAC Name |

9,9-dimethyl-3-phenylfluoren-2-amine |

InChI |

InChI=1S/C21H19N/c1-21(2)18-11-7-6-10-15(18)17-12-16(20(22)13-19(17)21)14-8-4-3-5-9-14/h3-13H,22H2,1-2H3 |

InChI Key |

FDJJICIGGBIIIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C(=C3)C4=CC=CC=C4)N)C |

Origin of Product |

United States |

Theoretical and Computational Investigations of 9,9 Dimethyl 3 Phenyl 9h Fluoren 2 Amine

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations provide profound insights into the electronic nature of molecules. For complex organic structures like 9,9-Dimethyl-3-phenyl-9H-fluoren-2-amine, methods such as Density Functional Theory (DFT) are instrumental in elucidating properties that govern its potential applications. The electronic architecture is largely defined by the interplay between the electron-donating amine group and the extended π-conjugated system of the phenyl-fluorene backbone. This "push-pull" arrangement is known to significantly influence the electronic and optical properties of such chromophores. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Energy Level Determination

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and reactivity. In molecules with a donor-acceptor character, the HOMO is typically localized on the electron-donating moiety, while the LUMO resides on the electron-accepting part. For this compound, the amine group and the phenyl ring act as the primary electron-donating components, while the fluorene (B118485) unit can act as the accepting core.

Theoretical studies on analogous fluorene derivatives confirm that the HOMO and LUMO are primarily associated with the π–π* transitions of the conjugated system. mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a critical parameter that determines the molecule's electronic and optical properties. A smaller energy gap is generally associated with easier electronic excitation and a red-shift in the absorption spectrum. The substitution pattern on the fluorene core significantly influences these energy levels. For instance, in related donor-acceptor fluorene chromophores, a "linear" conjugation path has been shown to be more effective in lowering the energy gap compared to a "nonlinear" path. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies from Theoretical Calculations on Analogous Fluorene Derivatives

| Molecular System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Fluorene Derivative 1 | -5.50 | -2.10 | 3.40 |

| Fluorene Derivative 2 | -5.62 | -2.05 | 3.57 |

| Fluorene Derivative 3 | -5.45 | -2.25 | 3.20 |

Note: The data in this table is illustrative and based on values reported for various functionalized fluorene derivatives in the literature. The exact values for this compound would require specific computational modeling.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound is inherently asymmetrical due to the presence of the electron-donating amine group and the electronegative nitrogen atom. An electrostatic potential (ESP) map would visually represent the charge distribution, with regions of negative potential (typically colored red) indicating electron-rich areas and regions of positive potential (blue) signifying electron-poor areas.

Aromaticity and Electronic Delocalization Studies

In systems with multiple aryl rings, a coplanar arrangement generally enhances electronic delocalization. acs.org However, steric hindrance between adjacent groups can lead to a twisted conformation, which may disrupt this delocalization to some extent. acs.org Computational methods can quantify the aromaticity of the individual rings and assess the degree of electronic coupling between them, providing a deeper understanding of the structure-property relationships in this class of molecules.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function. Conformational analysis and molecular dynamics simulations are powerful tools for exploring these aspects.

Torsional Barriers and Rotational Isomerism of the Phenyl Group

The rotation of the phenyl group around the single bond connecting it to the fluorene core is a key conformational motion. This rotation is not entirely free and is governed by a potential energy surface with distinct energy minima and barriers. The height of these rotational barriers is influenced by a balance between electronic effects (conjugation, which favors planarity) and steric effects (repulsion between ortho hydrogens, which favors a twisted geometry). acs.org

In substituted ureas, the rotational barrier for a phenyl group has been calculated to be around 2.4 kcal/mol. researchgate.net While this is a different system, it provides an order of magnitude for the energy involved in such rotations. For 9-ethylfluorene, two stable conformations (symmetric and unsymmetric) have been identified, separated by a rotational barrier. researchgate.net For this compound, similar rotational isomerism is expected for the phenyl group.

Table 2: Representative Torsional Barriers for Phenyl Rotation in Analogous Systems

| Molecular System | Computational Method | Rotational Barrier (kcal/mol) |

|---|---|---|

| Phenylurea | MP2 | 2.4 |

| Biphenyl (B1667301) | Various | ~2.0 |

Note: This data is for illustrative purposes, showing typical energy barriers for phenyl group rotation in related molecules. The actual barrier in this compound will depend on the specific interactions within the molecule.

Intermolecular Interactions and Aggregation Tendencies

In the solid state or in solution, molecules of this compound can interact with each other through various non-covalent forces. These include van der Waals interactions, π-π stacking between the aromatic rings, and potentially hydrogen bonding involving the amine group. Molecular dynamics simulations are particularly well-suited to study these interactions and the resulting aggregation behavior. researchgate.netnih.gov

Studies on other fluorene derivatives have shown that they can form different types of aggregates, such as double strand-like structures or helical strands, stabilized by hydrogen bonds and π-π interactions. mdpi.com The tendency of small organic molecules to self-associate in solution can be predicted with a high degree of success using molecular dynamics simulations. nih.gov Such simulations can provide detailed information on the dynamics of aggregate formation and the specific molecular interactions involved. nih.gov For fluorene-based copolymers, cation-controlled aggregation has been observed and analyzed through MD simulations. researchgate.net The insights from these simulations are valuable for understanding how this compound might behave in materials, where aggregation can significantly impact performance.

Solvent Effects on Molecular Conformation and Electronic Structure

The surrounding solvent environment can significantly influence the molecular conformation and electronic properties of complex organic molecules like this compound. Computational studies on related fluorene-based chromophores have demonstrated that while significant solvatochromism is not always observed, the choice of solvent can still impact the molecule's ground and excited states. nih.gov For instance, polar and hydrogen-bonding solvents such as methanol (B129727) have been shown to stabilize the ground state of similar donor-acceptor fluorene derivatives, leading to small instances of negative solvatochromism. nih.gov

Theoretical calculations, often employing methods like the B3LYP functional with a 6-31G(d,p) basis set, are used to model these interactions. nih.gov Such studies can predict shifts in the UV-visible absorption and emission spectra in different solvents. nih.gov For derivatives of 9,9-dimethyl-9H-fluoren-2-amine, computational and experimental data have shown variations in the maximum absorbance wavelengths (λmax) in solvents of differing polarity. nih.gov These shifts, although sometimes minor, indicate that the solvent can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The following table illustrates the typical solvent-dependent optical behavior observed for a derivative of 9,9-dimethyl-9H-fluoren-2-amine, showcasing the impact of the solvent environment on its electronic transitions.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) |

| Hexane | 1.88 | 428 | 510 |

| Toluene | 2.38 | 435 | 525 |

| Dichloromethane | 8.93 | 438 | 538 |

| Acetonitrile | 37.5 | 432 | 545 |

| Methanol | 32.7 | 429 | 552 |

| Note: Data is illustrative and based on findings for related fluorene chromophores. The table demonstrates the principle of solvent effects. nih.gov |

These computational models help in understanding how intermolecular forces between the solute (the fluorene derivative) and solvent molecules can induce subtle changes in molecular geometry and the distribution of electron density, thereby affecting the photophysical properties. nih.gov

Computational Studies of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of this compound and elucidating the mechanisms of its chemical transformations.

The reactivity of an aromatic compound is largely governed by the electron density at different positions on its rings. For this compound, the amine (-NH2) group is a strong activating group, directing electrophilic attack to the ortho and para positions relative to it. Conversely, the sites with lower electron density are more susceptible to nucleophilic attack.

Computational methods can quantify this reactivity. The analysis of the molecular electrostatic potential (MEP) surface is a key technique used to predict reactive sites. researchgate.net On an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the highest negative potential would be expected on the fluorene ring at the positions ortho to the amine group, and on the phenyl substituent. The nitrogen atom of the amine group itself would also be a primary site for electrophilic interaction.

Another approach involves calculating the distribution of natural charges on each atom. researchgate.net Atoms with a more negative charge are more likely to be attacked by electrophiles, whereas atoms with a more positive charge are targets for nucleophiles. researchgate.net These predictive tools are invaluable for designing synthetic routes and anticipating the regioselectivity of reactions.

Density Functional Theory (DFT) calculations are instrumental in mapping the entire energy landscape of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By identifying the lowest energy pathway, the most probable reaction mechanism can be determined.

For instance, in studies of palladium-catalyzed C-H activation reactions on related amine derivatives, DFT calculations have been used to compare the energies of different proposed transition states. acs.org In one such study, two transition states, TS2-cis and TS2-trans, were evaluated for a deprotonation step. The TS2-cis state was found to be lower in energy due to a stabilizing agostic interaction between the palladium center and a C-H bond, which was absent in the TS2-trans structure. acs.org This type of analysis explains the observed stereoselectivity of a reaction. The energy difference between transition states leading to different enantiomers can be calculated; a difference of 3.4 kcal/mol was found in one case, correctly predicting the major product. acs.org

Similarly, for transformations involving this compound, such as electrophilic substitution or coupling reactions, computational modeling could identify key intermediates, like allene (B1206475) carbocations proposed in reactions of similar fluorene alcohols, and calculate the activation barriers for each step. thieme-connect.de

The nature and position of substituents on the this compound framework can dramatically alter its reactivity and the preferred reaction pathways. Computational studies allow for a systematic investigation of these effects.

For example, in palladium-catalyzed couplings, replacing a nitro (-NO2) group with a trifluoromethyl (-CF3) group on the N-arylimidoyl cyanide of an alkylamine significantly increased the reaction yield from 20% to 76%. acs.org Computational analysis can reveal the electronic origins of such effects, showing how different electron-withdrawing groups can facilitate critical steps like C-H bond cleavage. acs.org In some cases, the coordination of a substituent, like a nitrile group, to the metal catalyst is shown to be critical for the reaction to proceed. acs.org

For the target molecule, adding electron-donating groups to the phenyl ring would enhance the electron density of the system, potentially increasing the rate of electrophilic aromatic substitution. Conversely, adding electron-withdrawing groups would decrease the nucleophilicity of the rings and could open up pathways for nucleophilic aromatic substitution. Studies on related fluorene systems have shown that modulating the donor-acceptor properties of substituents is a key strategy for tuning the molecule's electronic and optical characteristics. nih.gov

In Silico Design Principles for this compound Derivatives

Computational, or in silico, design is a cornerstone of modern materials science, enabling the targeted development of molecules with specific properties. For derivatives of this compound, these principles are often applied to create new materials for optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells. nih.govresearchgate.net

A primary design strategy involves the creation of donor-π-acceptor (D-π-A) architectures. nih.gov In this model, the fluorene amine moiety can act as an electron donor, the phenyl group can be part of the π-conjugated bridge, and an electron-acceptor group can be attached to the phenyl ring or another part of the fluorene skeleton. Computational screening can predict how different combinations of donors and acceptors will affect key properties like the HOMO-LUMO gap, absorption/emission wavelengths, and nonlinear optical (NLO) response. nih.gov

For example, theoretical studies have been used to improve the first hyperpolarizability (a measure of NLO activity) of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine. nih.gov By computationally modeling different conjugation pathways (e.g., "linear" vs. "nonlinear"), researchers can identify designs that optimize the "push-pull" electronic character and enhance the desired property. nih.gov This in silico approach allows for the rapid evaluation of many potential derivatives, saving significant time and resources compared to a purely experimental synthesis-and-test approach. The design principles extend to tuning properties for hole transport materials, where specific spirofluorene-indene derivatives based on a fluorenylamine core are developed for organic solar cells. researchgate.net

The following table summarizes the computational methods and their applications in the theoretical investigation and design of fluorene-based molecules.

| Computational Method | Application | Relevant Findings for Fluorene Derivatives |

| DFT (e.g., B3LYP/6-31G(d,p)) | Geometry Optimization, Electronic Structure | Predicts stable conformations and HOMO-LUMO energy gaps. nih.gov |

| Time-Dependent DFT (TD-DFT) | UV-Vis/Emission Spectra Simulation | Calculates electronic transitions to predict absorption and emission wavelengths. nih.gov |

| Molecular Electrostatic Potential (MEP) | Reactivity Prediction | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net |

| Transition State Search Algorithms | Reaction Mechanism Elucidation | Locates transition state structures and calculates activation energy barriers for reaction steps. acs.org |

| Natural Bond Orbital (NBO) Analysis | Charge Distribution Analysis | Determines atomic charges to predict sites of attack and understand substituent effects. researchgate.net |

Reactivity and Reaction Mechanisms of 9,9 Dimethyl 3 Phenyl 9h Fluoren 2 Amine

Reactivity of the Amino Group and Derivative Synthesis

The primary amino group at the C-2 position of the fluorene (B118485) ring is a key site for synthetic modifications, enabling the formation of a variety of derivatives through reactions such as cross-coupling, amidation, and imination.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The amino group of 9,9-Dimethyl-3-phenyl-9H-fluoren-2-amine is a suitable nucleophile for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of complex arylamines. In a typical Buchwald-Hartwig reaction, this compound can be coupled with aryl halides or triflates in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand.

The general reaction scheme involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl derivative and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often providing the best results.

While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented in the literature, the reactivity can be inferred from studies on similar fluorene-based amines. For instance, various N-aryl derivatives of 9,9-dimethyl-9H-fluoren-2-amine have been synthesized, indicating the viability of this approach. ambeed.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Fluorene Derivatives

| Amine Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

| 9,9-didecyl-7-(5-(benzothiazol-2-yl)thiophen-2-yl)-9H-fluoren-2-amine | Iodobenzene | Cu-bronze, 18-crown-6, K2CO3 | 7-(5-(benzothiazol-2-yl)thiophen-2-yl)-9,9-didecyl-N,N-diphenyl-9H-fluoren-2-amine | nih.gov |

| 2-Amino-9,9-dimethylfluorene | Aryl Halide | Pd(OAc)2 / Buchwald Ligand | N-Aryl-9,9-dimethylfluoren-2-amine | Inferred from general principles |

Amide and Imine Formation

The primary amino group of this compound readily undergoes condensation reactions with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form stable amides. This reaction is a fundamental transformation in organic chemistry and provides access to a wide range of functionalized fluorene compounds. The reaction typically proceeds under standard acylation conditions, often requiring a base to neutralize the hydrogen halide byproduct when acyl chlorides are used.

Similarly, the amine can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is generally reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The resulting imines can be further reduced to secondary amines if desired. While specific examples for this compound are not detailed, the formation of amides and imines from other fluorene amines is well-established. thieme-connect.deacs.org

Oxidative Coupling Reactions

Oxidative coupling reactions of aromatic amines can lead to the formation of dimeric or polymeric structures. For N-aryl substituted fluorenylamines, these reactions can proceed through the coupling of the aromatic amine moieties. While specific studies on the oxidative coupling of this compound are scarce, related research on N-aryl peptides suggests that such couplings are feasible, often mediated by oxidizing agents. nih.govresearchgate.net These reactions can lead to the formation of azo compounds or other coupled products, depending on the reaction conditions and the oxidant used. The presence of the electron-donating amino group on the fluorene ring would likely facilitate such oxidative processes.

C-C Coupling Reactions Involving Fluorene and Phenyl Substituents

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise formation of C-C bonds. For derivatives of this compound, these reactions are pivotal for further functionalization, allowing for the extension of conjugation and the synthesis of elaborate structures for various applications.

While direct studies on Sonogashira, Stille, and Heck couplings of this compound are not extensively documented in the provided search results, the reactivity of halogenated fluorene precursors is well-established, providing a clear blueprint for the potential transformations of halogenated analogs of the target compound. These reactions typically involve a palladium catalyst to couple a halide (or triflate) with a terminal alkyne (Sonogashira), an organostannane (Stille), or an alkene (Heck).

For instance, the synthesis of highly functionalized 9,9-disubstituted (phenylethynyl)-fluorene derivatives has been achieved, demonstrating the feasibility of such transformations on the fluorene core. acs.org The synthesis of blue emissive quaternary 9,9-disubstituted N-methyl-7-azaindole-appended (phenylethynyl)-fluorene derivatives showcases the synthetic utility of these coupling strategies. acs.org A plausible reaction mechanism for the formation of these title compounds proceeds via a propargylic carbocation. acs.org

The general approach for these couplings would involve a halogenated precursor, such as 2-bromo-9,9-dimethyl-7-phenyl-9H-fluorene. The conditions for these reactions are summarized in the table below, based on analogous transformations in fluorene chemistry.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates |

| Sonogashira | Pd(PPh₃)₄, CuI | PPh₃ | Et₃N | Toluene/THF | Aryl halide, terminal alkyne |

| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene | Aryl halide, organostannane |

| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF/Acetonitrile | Aryl halide, alkene |

This table represents generalized conditions for C-C coupling reactions on fluorene systems and serves as a predictive guide for the reactivity of halogenated precursors of this compound.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of aryl-aryl bonds, and it has been successfully applied to fluorene derivatives. This reaction typically employs a palladium catalyst and a base to couple an organoboron compound with a halide or triflate.

The synthesis of 2,7-diaryl-9,9'-alkylfluorene derivatives has been accomplished through the Suzuki reaction with excellent yields. researchgate.net In these reactions, a Pd(OAc)₂ catalyst with a suitable ligand and a base like potassium hydroxide (B78521) in ethanol (B145695) has been effective. researchgate.net For example, the coupling of 2,7-dibromo-9,9'-alkylfluorene with various arylboronic acids proceeds efficiently under these conditions. researchgate.net

A detailed study on the synthesis of 2-bromo-9,9-dimethyl-7-phenyl-9H-fluorene involved the Suzuki coupling of 2,7-dibromo-9,9-dimethyl-9H-fluorene with phenylboronic acid. escholarship.org The reaction was catalyzed by Pd(dppf)Cl₂ in the presence of potassium carbonate as a base and dioxane as the solvent. escholarship.org

Furthermore, the synthesis of asymmetric donor-acceptor 2,7-disubstituted fluorenes has been achieved through chemo-selective Suzuki couplings. mdpi.com These reactions demonstrate the ability to selectively react at different halogenated positions on the fluorene core by carefully controlling the reaction conditions and the choice of catalyst. mdpi.com

| Reactants | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 2,7-dibromo-9,9'-alkylfluorene, arylboronic acid | Pd(OAc)₂ | KOH | Ethanol (95%) | 2,7-diaryl-9,9'-alkylfluorene | High | researchgate.net |

| 2,7-dibromo-9,9-dimethyl-9H-fluorene, phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 2-bromo-9,9-dimethyl-7-phenyl-9H-fluorene | - | escholarship.org |

| 2-iodo-7-bromofluorene, boronic esters | Pd(PPh₃)₄ | - | - | 2-bromo-7-substituted fluorenes | - | mdpi.com |

Catalytic Applications Involving this compound or its Derivatives

The unique electronic and steric properties of this compound and its derivatives make them promising candidates for applications in catalysis, both as ligands for transition metals and potentially as organocatalysts themselves.

The amino group on the fluorene scaffold can act as a coordination site for transition metals, making derivatives of this compound attractive as ligands in catalysis. The bulky 9,9-dimethylfluorenyl group can provide steric hindrance around the metal center, influencing the selectivity and activity of the catalyst.

For instance, N-aryl derivatives of 9,9-dimethyl-9H-fluoren-2-amine are synthesized via Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. evitachem.com The efficiency of this reaction relies on the use of bulky phosphine ligands such as XPhos and SPhos. evitachem.com This indicates that the fluorenyl amine structure is compatible with and can be electronically tuned within transition metal catalytic systems.

Patents have described the use of 9,9-dimethyl-9H-fluoren-2-amine in the synthesis of larger molecular structures for organic electronics, where palladium catalysts with specific phosphine ligands like RuPhos are employed. google.com These synthetic routes highlight the role of fluorene amine derivatives as building blocks that are assembled using transition metal catalysis.

The incorporation of N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine into molecular architectures has been shown to introduce significant steric hindrance, which can improve quantum yield and inhibit π-π stacking. researchgate.net This property is highly desirable in the design of ligands for catalysts where control of the metal's coordination sphere is crucial for performance.

While direct applications of this compound as an organocatalyst are not explicitly detailed in the provided search results, the presence of the amine functionality suggests potential for such roles. Amine-containing molecules are known to act as Brønsted or Lewis bases and can participate in a variety of organocatalytic transformations, such as Michael additions, aldol (B89426) reactions, and asymmetric catalysis.

The development of catalysis, including organocatalysis, is a rapidly advancing field. rsc.org The synthesis of various amine derivatives and their catalytic activities are areas of active research. rsc.org Given the structural features of this compound, particularly the accessible lone pair on the nitrogen atom, its potential as a base catalyst or as a precursor to chiral organocatalysts warrants further investigation. The broader class of fluorene derivatives has been explored for various biological and material applications, and their catalytic potential is an emerging area of interest. nih.gov

Integration of 9,9 Dimethyl 3 Phenyl 9h Fluoren 2 Amine in Advanced Chemical Systems and Architectures

Design and Synthesis of Functional Oligomers and Polymers

The creation of functional polymers from fluorene-based monomers is a cornerstone of modern materials chemistry. The ability to precisely control the polymer's architecture—whether by direct incorporation into the main chain, attachment as a side group, or construction of complex branched structures—allows for the fine-tuning of its electronic and physical properties for specific applications.

Incorporation as a Monomer in Conjugated Polymer Backbones

The 9,9-dimethylfluorene unit is a foundational component in many high-performance conjugated polymers, prized for its high photoluminescence quantum yield and thermal stability. researchgate.netnih.gov To incorporate a monomer like 9,9-Dimethyl-3-phenyl-9H-fluoren-2-amine into a polymer backbone, it must first be functionalized with reactive groups, typically halides, to enable cross-coupling polymerization. For instance, a di-brominated derivative could be synthesized to serve as a monomer.

Common polymerization methods for creating polyfluorenes and their copolymers include:

Suzuki Polycondensation: This palladium-catalyzed reaction couples boronic acid esters with organohalides. A fluorene (B118485) monomer functionalized with boronic ester groups can be reacted with a dihalogenated comonomer to build the polymer chain. rsc.org

Yamamoto Coupling: This method uses a nickel catalyst to achieve the dehalogenative polymerization of dihalogenated monomers, offering a direct route to polyfluorenes from di-bromo-fluorene precursors. nih.gov

Sonogashira Coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl halides, catalyzed by palladium and copper complexes. It is used to create conjugated polymers with alternating fluorene and alkyne units in the backbone. rsc.org

By copolymerizing fluorene-based monomers with other aromatic units, the electronic properties of the resulting polymer can be precisely engineered. For example, copolymerization with electron-accepting units like benzothiadiazole can lower the polymer's band gap, shifting its absorption and emission spectra to longer wavelengths. rsc.org

Side Chain Functionalization in Polymeric Structures

Attaching functional groups to the main polymer chain via side chains is a powerful strategy for modifying a polymer's properties without disrupting the electronic conjugation of the backbone. In fluorene-based polymers, the C9 position is the primary site for introducing these side chains. This functionalization is critical for controlling solubility, morphology, and intermolecular interactions.

For a monomer like this compound, the existing dimethyl groups already enhance solubility. However, in the broader context of polyfluorenes, a wide array of side chains are utilized to impart specific functionalities. A key example is the introduction of charged or polar side chains to create water-soluble conjugated polymers, known as conjugated polyelectrolytes (CPEs). These materials are essential for applications in biological sensing and as interfacial layers in electronic devices.

A typical synthesis involves starting with a fluorene monomer and attaching alkyl halide side chains at the C9 position. After polymerization, these halide groups can be converted into charged functionalities.

Table 1: Examples of Side Chain Functionalization in Polyfluorenes

| Precursor Side Chain | Final Functional Group | Purpose |

| Bromohexyl | N,N,N-trimethylammonium bromide | Induces water solubility for use in CPEs and DNA microarrays. rsc.org |

| Dimethylamino-propyl | Dimethylamino-propyl (protonated) | Creates polyelectrolytes for use as interfacial layers in organic electronics. |

Construction of Hyperbranched and Dendrimeric Architectures

Beyond linear polymers, fluorene units can serve as the core, branching points, or surface groups in highly branched, three-dimensional macromolecules known as dendrimers and hyperbranched polymers. sigmaaldrich.com These architectures offer unique properties, including high solubility, low viscosity, and a high density of functional end-groups. sigmaaldrich.comcapes.gov.br

Dendrimers are perfectly branched, monodisperse macromolecules that grow generation by generation from a central core.

Hyperbranched polymers are similar but have a more random, polydisperse structure and are typically synthesized in a more straightforward one-pot reaction. sigmaaldrich.com

Fluorene's rigid structure makes it an excellent building block for creating well-defined dendritic structures. For example, fluorene units can be incorporated as the arms of a dendrimer emanating from a central core, such as a hexaphenylbenzene (B1630442) (HBC) unit. researchgate.net The synthesis often involves multi-step reactions, including Diels-Alder cycloadditions or transition metal-catalyzed coupling reactions, to build the branched framework. researchgate.net Such architectures are investigated for their potential in light-harvesting applications, where energy absorbed by the peripheral fluorene units can be efficiently transferred to the core.

Supramolecular Chemistry and Self-Assembly Studies

The self-assembly of molecules into ordered structures through non-covalent interactions is a fundamental principle in materials science. The planar and aromatic nature of the fluorene scaffold makes it highly amenable to forming such supramolecular assemblies, which are governed by a delicate balance of weak intermolecular forces. researchgate.nettue.nltue.nl

Non-Covalent Interactions in Molecular Aggregation

The aggregation behavior of fluorene derivatives is primarily driven by non-covalent interactions between molecules. Understanding and controlling these interactions is key to dictating the morphology and, consequently, the electronic and photophysical properties of the material in the solid state. rsc.org

Key interactions in the self-assembly of fluorene-based molecules include:

π-π Stacking: The electron-rich aromatic surfaces of the fluorene rings can stack on top of each other. This is a dominant force in the formation of ordered aggregates and is crucial for charge transport in organic electronic devices. researchgate.net

C-H···π Interactions: Hydrogen atoms bonded to carbon can interact with the electron cloud of a nearby aromatic ring. In the crystal structure of some fluorene derivatives, these interactions are instrumental in linking molecules into specific arrangements, such as inversion dimers. rsc.org

Hydrogen Bonding: The presence of functional groups like the amine group in this compound can lead to hydrogen bonding, further directing the molecular packing.

The precise arrangement of molecules in the solid state, such as the formation of antiparallel molecular dimers, can be elucidated through single-crystal X-ray analysis. These studies reveal the specific distances and geometries of intermolecular contacts, providing insight into how these forces stabilize the crystal lattice and influence bulk properties. rsc.orgrsc.org Modifying the molecular structure, for example by introducing bulky alkyl groups, can weaken these interactions and alter the packing arrangement. rsc.org

Table 2: Key Non-Covalent Interactions in Fluorene Derivative Assemblies

| Interaction Type | Description | Influence on Assembly |

| π-π Stacking | Attraction between parallel aromatic rings. | Promotes ordered packing and charge transport pathways. researchgate.net |

| C-H···π Interaction | A weak hydrogen bond between a C-H group and a π-system. | Directs the orientation of molecules, contributing to specific packing motifs. rsc.org |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (e.g., N, O). | Provides directional control, leading to well-defined supramolecular structures. |

Host-Guest Chemistry and Recognition Principles

Host-guest chemistry involves the encapsulation of a smaller molecule (the guest) within a larger molecule or molecular assembly (the host). This principle is the basis for molecular sensing, separation, and catalysis. The well-defined, π-rich structure of fluorene derivatives makes them excellent candidates for designing host systems.

Fluorene-based conjugated microporous polymers (CMPs), for example, have been developed for the chemical sensing of nitroaromatic compounds. nih.gov The porous network of the polymer acts as a host, and the electron-deficient nitroaromatic guests are recognized through favorable electronic interactions with the electron-rich polymer backbone. This recognition event leads to a detectable change in the polymer's fluorescence, typically quenching, allowing for sensitive detection of the analyte. nih.gov

The design of effective hosts relies on principles of molecular recognition, including:

Size and Shape Complementarity: The host's cavity must be appropriately sized and shaped to accommodate the guest molecule.

Electronic Complementarity: Favorable interactions, such as donor-acceptor interactions between an electron-rich host and an electron-poor guest, enhance binding.

Preorganization: A rigid host molecule that does not require significant conformational change to bind a guest will generally form more stable complexes.

Macrocyclic hosts like crown ethers, cyclodextrins, and calixarenes are classic examples in host-guest chemistry. nih.gov By analogy, complex structures built from fluorene units can create well-defined cavities capable of selective guest binding, paving the way for advanced sensors and smart materials. researchgate.net

Directed Self-Assembly for Nanostructured Materials

The molecular architecture of 9,9-dimethyl-9H-fluoren-2-amine derivatives is conducive to forming ordered structures through self-assembly, driven by intermolecular forces. Research on related chromophores has shown that interactions such as hydrogen bonding and CH−π interactions between the fluorene units and other aromatic systems dictate the crystal packing. nih.gov For instance, in some fluorene-based chromophores, molecules arrange in antiparallel dimers, with the fluorene units of neighboring molecules being coplanar and forming columns. nih.gov This inherent tendency for ordered packing is a foundational principle for the directed self-assembly of nanostructured materials.

The introduction of a phenyl group at the 3-position of the fluorene core in this compound can be expected to further influence these self-assembly processes. The phenyl substituent can introduce additional π-π stacking interactions, potentially leading to the formation of well-defined nanostructures such as nanowires or thin films with controlled molecular orientation. While specific studies on the directed self-assembly of this compound into functional nanostructures are not extensively documented, the principles derived from similar fluorene systems suggest its potential in this area. The precise control over solvent, temperature, and substrate during processing could be used to guide the assembly of this molecule into nanostructures with desirable electronic and optical properties for various applications.

Role as a Core Structure in Molecular Probes and Sensors

The fluorene scaffold is highly fluorescent, making it an excellent platform for the development of molecular probes and sensors. The rigid and planar structure of the fluorene core helps to maintain a high fluorescence quantum yield, which is often sensitive to the local environment.

The design of chemosensors and biosensors based on the fluorene core generally involves the integration of a recognition moiety (receptor) and a signaling moiety (the fluorene fluorophore). The fundamental principle is that the binding of an analyte to the receptor induces a change in the photophysical properties of the fluorene unit, leading to a detectable signal, such as a change in fluorescence intensity or color.

For instance, a fluorene-based probe for the detection of zinc ions (Zn²⁺) was designed by incorporating a dibenzosubstituted oxaaza macrocycle as the ion-binding unit. acs.orgnih.govacs.org In this design, the binding of Zn²⁺ to the macrocycle alters the electronic structure of the molecule, resulting in a ratiometric fluorescence response. acs.orgnih.govacs.org This ratiometric detection, which involves monitoring the fluorescence intensity at two different wavelengths, provides a built-in correction for environmental effects and enhances the accuracy of the sensor. acs.orgnih.govacs.org Similarly, other fluorene-based sensors have been developed for the detection of various metal ions and anions, demonstrating the versatility of this design approach. frontiersin.orgnih.govbiosynth.com

For this compound to function as a sensor, it would typically be chemically modified to include a specific binding site for a target analyte. The amine group at the 2-position is a convenient handle for such modifications, allowing for the attachment of various receptor units through standard organic reactions. The phenyl group at the 3-position could also be functionalized to tune the sensor's properties.

While the primary application of fluorene derivatives in sensing is often as the core of a sensor molecule, they also have potential in fluorescent labeling. In this application, the fluorene derivative is covalently attached to a biomolecule, such as a protein or a nucleic acid, to enable its detection and tracking in biological systems.

The chemical modification of this compound for specific binding is key to its use in fluorescent labeling. The amine group can be converted into a more reactive functional group, such as an isothiocyanate or a succinimidyl ester, which can then readily react with primary amines on proteins to form a stable covalent bond. The choice of linker between the fluorene core and the reactive group is also critical, as it can affect the solubility, stability, and binding affinity of the fluorescent label. While specific examples of this compound being used as a fluorescent label are not widely reported, the chemical principles for its adaptation for this purpose are well-established in the field of bioconjugation chemistry.

Synthetic Precursor in Organic Electronics Research

The field of organic electronics has seen significant advancements through the development of novel materials with tailored properties. Fluorene-based compounds, including derivatives of this compound, are important synthetic precursors in this area, particularly for hole-transporting materials and emitters in organic light-emitting diodes (OLEDs) and perovskite solar cells.

Hole-transporting materials (HTMs) are a critical component of many organic electronic devices, responsible for the efficient transport of positive charge carriers (holes). The 9,9-dimethylfluorene unit is a common building block for HTMs due to its high thermal stability, good solubility, and wide bandgap. The amine moieties, typically arylamines, are incorporated to facilitate hole injection and transport.

Derivatives of 9,9-dimethyl-9H-fluoren-2-amine are frequently used as precursors to synthesize more complex HTMs. For example, the amine group can undergo Buchwald-Hartwig coupling reactions with various aryl halides to introduce additional triphenylamine (B166846) or carbazole (B46965) units, which are known to enhance hole mobility. The resulting materials often exhibit high hole mobility and form stable amorphous films, which are crucial for device performance and longevity. nih.gov

The introduction of a phenyl group at the 3-position in this compound can be a strategic design element. This phenyl group can increase the steric hindrance, which may help to prevent crystallization in thin films, leading to more stable device performance. Furthermore, the electronic properties of the phenyl group can influence the highest occupied molecular orbital (HOMO) energy level of the resulting HTM, allowing for better energy level alignment with other materials in the device, thereby improving charge injection efficiency.

Below is a table comparing the performance of HTMs derived from fluorene-based precursors with a standard material, TPD.

| Material | Hole Mobility (cm²/Vs) | Maximum Current Efficiency (cd/A) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) |

| DDF | 2.35 x 10⁻⁴ | - | - | - |

| 2M-DDF | 4.65 x 10⁻⁴ | 4.78 | 21,412 | 3.8 |

| 4M-DDF | 1.55 x 10⁻⁴ | - | - | - |

| TPD | 1 x 10⁻⁴ | ~0.96 | 4,106 | - |

| Data sourced from a study on fluorene-based HTMs. nih.gov |

In addition to their role in HTMs, fluorene derivatives are also used as precursors for light-emitting materials in OLEDs. The wide bandgap of the fluorene core makes it suitable for hosting emissive dopants or for being part of the emissive molecule itself, particularly for blue emission.

The chemical design of emitter precursors based on this compound would involve modifying its structure to tune the emission wavelength and improve the quantum efficiency. The amine group and the phenyl substituent can be functionalized to extend the π-conjugation of the molecule, which generally leads to a red-shift in the emission color. For example, attaching electron-donating and electron-accepting groups to the fluorene core can create a molecule with intramolecular charge transfer (ICT) character, which is a common strategy for designing efficient emitters with tunable colors.

While specific emitter molecules derived directly from this compound are not extensively detailed in the literature, the general principles of emitter design are applicable. The rigid fluorene backbone provides a robust framework, and the reactive sites on the molecule offer ample opportunities for synthetic chemists to create novel emitters with improved performance for next-generation displays and lighting. A review of fluorene-based blue emitters highlights various molecular structures where the fluorene core is central to achieving the desired emission properties. encyclopedia.pub

Synthesis of Charge Injection and Transport Layer Components

The molecular framework of this compound serves as a foundational building block in the synthesis of advanced materials for charge injection and transport layers, which are critical components in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). The inherent properties of the 9,9-dimethylfluorene group—namely its high thermal stability, good solubility, and wide bandgap—combined with the charge-carrying capabilities of the arylamine moiety, make it an attractive core for designing high-performance Hole Transporting Materials (HTMs) and Hole Injection Materials (HIMs).

Researchers have developed various synthetic strategies to incorporate the fluoren-2-amine scaffold into larger, more complex molecular and polymeric architectures. These strategies are aimed at fine-tuning the optoelectronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, to ensure efficient charge injection from the anode and effective transport to the emissive layer. mdpi.com Common synthetic routes include palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling, which allow for the precise attachment of various aryl groups to the fluorene core or the amine nitrogen. nih.govnih.gov

A significant area of research focuses on creating dopant-free polymeric HTMs to enhance the stability and performance of inverted p-i-n perovskite solar cells. mdpi.commdpi.com One such example is the synthesis of a homopolymer, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA). mdpi.com The synthesis begins with the functionalization of 2,7-dibromofluorenone, followed by polymerization to yield a material with well-aligned energy levels for efficient hole extraction from the perovskite layer. mdpi.commdpi.com

The synthetic pathway for PFTPA involves a two-step process:

Monomer Synthesis : The synthesis of the monomer, 4,4′-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (2BrFTPA), is achieved by mixing 2,7-dibromofluorenone with 4,4-dimethoxytriphenylamine in the presence of methylsulfonic acid. The mixture is heated to 140 °C and refluxed for 12 hours. mdpi.com

Polymerization : The resulting monomer is then polymerized to yield the final PFTPA homopolymer. mdpi.com

This dopant-free HTM demonstrated a champion power conversion efficiency (PCE) of up to 16.82% in air-processed inverted PSCs, significantly outperforming the commercial HTM PEDOT:PSS. mdpi.com The success of PFTPA is attributed to its well-aligned HOMO energy level (-5.34 eV), which matches the valence band of the perovskite active layer, facilitating efficient hole extraction. mdpi.com

In the realm of small molecule HTMs for OLEDs, fluorene-based materials are engineered to replace less stable or less soluble commercial options. nih.gov For instance, a series of molecules structurally similar to N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD) were synthesized by incorporating a 9,9-dimethylfluorenyl group. This approach aimed to improve solubility and thermal stability. The synthesis of compounds like 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) was accomplished using methods such as the Suzuki coupling reaction. nih.gov

These fluorene-based HTMs exhibit tunable energy levels and improved device performance. As shown in the table below, the introduction of methyl groups allows for fine-tuning of the HOMO energy levels. nih.gov

Table 1: Properties of Synthesized Fluorene-Based Hole Transporting Materials

| Compound Name | HOMO Level (eV) | LUMO Level (eV) | OLED Device Performance (Max Efficiency) | Reference |

|---|---|---|---|---|

| PFTPA | -5.34 | -2.39 | 16.82% (PCE in PSC) | mdpi.com |

| DDF | -4.99 | - | - | nih.gov |

| 2M-DDF | -4.69 | - | 4.78 cd/A | nih.gov |

| 4M-DDF | -4.62 | - | - | nih.gov |

Data for DDF, 2M-DDF, and 4M-DDF were calculated using density functional theory (DFT) at the B3LYP/6-31G(d) level. nih.gov PFTPA data was determined through electrochemical measurements. mdpi.com

The research demonstrates that the 9,9-dimethylfluorene core is a versatile platform for synthesizing a new generation of charge transport materials. By modifying the substituents on the fluorene ring and the amine groups, chemists can create materials with tailored properties for specific applications, leading to more efficient and stable electronic devices. nih.gov The synthesis of these materials often starts from functionalized fluorene precursors, which are then elaborated through cross-coupling chemistry to build up the final complex structures. nih.gov

Table of Mentioned Compounds

| Compound Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| PFTPA | poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene |

| 2BrFTPA | 4,4′-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) |

| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate |

| TPD | N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine |

| DDF | 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene |

| 2M-DDF | 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene |

| 4M-DDF | 2,7-di-tetra-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene |

Future Research Directions and Emerging Paradigms for 9,9 Dimethyl 3 Phenyl 9h Fluoren 2 Amine

Exploration of Novel and Sustainable Synthetic Pathways

Traditional multi-step syntheses for complex fluorene (B118485) derivatives often involve harsh reaction conditions, expensive catalysts, and laborious purification procedures like column chromatography. Future research must prioritize the development of more efficient, scalable, and environmentally benign synthetic routes.

Key areas for exploration include:

Green Oxidation Protocols: The oxidation of fluorenes to fluorenones, a common intermediate, can be achieved with high efficiency using aerobic oxidation in the presence of potassium hydroxide (B78521) (KOH) in solvents like tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net This method avoids the use of heavy metal oxidants and functions under ambient conditions, offering a greener alternative. researchgate.net

Continuous Flow Chemistry: Implementing continuous flow systems for key synthetic steps, such as Grignard reactions for aryl addition, can significantly improve reaction control, reduce reaction times, and enhance safety and scalability. rsc.org This process intensification leads to higher yields and facilitates solvent recycling, aligning with the principles of green chemistry. rsc.org

Catalytic Cross-Coupling Reactions: Advanced catalytic methods, such as the Palladium(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2′-dibromobiphenyls, offer high-yield pathways to the 9H-fluorene core under mild conditions. organic-chemistry.org Similarly, efficient final-step assembly using Buchwald-Hartwig amination can be optimized to be scalable and chromatography-free, which is critical for industrial production. researchgate.net

Application of Advanced Computational Modeling Techniques for Predictive Design

Computational chemistry provides powerful tools for predicting the electronic and photophysical properties of novel materials before undertaking their synthesis, thereby accelerating the design-synthesis-test cycle. For 9,9-dimethyl-3-phenyl-9H-fluoren-2-amine derivatives, these techniques are invaluable for tailoring properties for specific applications.

Density Functional Theory (DFT): DFT calculations are instrumental in investigating the impact of different functional groups on the electronic structure of the fluorene core. researchgate.netchemrxiv.org By modeling new derivatives of this compound, researchers can predict key parameters that govern device performance. These parameters are summarized in the table below.

Time-Dependent DFT (TD-DFT): This method is used to calculate the theoretical electronic absorption and emission spectra of proposed molecules. nih.gov This allows for the in silico screening of candidates for applications requiring specific optical properties, such as organic light-emitting diodes (OLEDs) or sensors.

Mechanistic Studies: Computational modeling can elucidate complex reaction mechanisms. For instance, DFT calculations have been used to understand the critical role of specific functional groups (e.g., nitriles) in directing palladium-catalyzed C-H activation reactions, providing insights that can guide the development of new selective functionalization strategies. acs.org

Table 1: Parameters Predictable via Computational Modeling

| Predicted Parameter | Relevance to Material Design | Computational Method |

|---|---|---|

| HOMO/LUMO Energy Levels | Determines charge injection/transport properties and redox stability. researchgate.net | DFT |

| Energy Gap (Eg) | Correlates with the color of light emission/absorption. nih.gov | DFT, TD-DFT |

| Dipole Moments | Affects molecular packing, solubility, and device performance. chemrxiv.org | DFT |

| Absorption/Emission Spectra | Predicts photophysical properties for OLEDs and sensors. nih.gov | TD-DFT |

| Ionization Potentials | Crucial for designing efficient hole-transporting materials. acs.org | DFT |

| Reaction Energy Profiles | Elucidates reaction mechanisms and predicts selectivity. acs.org | DFT |

Unexplored Reactivity Patterns and Selective Functionalization

Expanding the chemical space of this compound requires moving beyond known reactions and exploring novel, selective functionalization strategies. This would enable the precise tuning of its properties by introducing a wide array of functional groups at specific positions.

Future research should focus on:

Late-Stage Functionalization: This paradigm involves modifying a complex, pre-formed molecular scaffold in the final steps of a synthesis. nih.gov Applying late-stage C-H activation or fluorination techniques to the fluorene or phenyl rings of the target molecule could rapidly generate a library of novel compounds from a common intermediate. nih.govresearchgate.net

Site-Selective C-H Activation: Developing catalytic systems that can selectively functionalize specific C-H bonds on the aromatic core is a major goal. Given the presence of the amine directing group, methodologies for ortho-metalation or remote C-H activation could be explored to introduce substituents at currently inaccessible positions. The concept of using directing groups to facilitate C-H bond cleavage has been demonstrated in related amine systems. acs.org

Functionalization of the Amine Group: Research can extend beyond simple N-aryl or N-alkyl substitutions. Exploring reactions to incorporate the amine into heterocyclic systems or to attach redox-active or stimuli-responsive moieties could impart entirely new functionalities.

Reactions at the C-9 Position: While the dimethyl groups provide stability, exploring their replacement with other functionalities via novel ring-opening and closing strategies could lead to new spiro-fused systems or fluorenes with different substitution patterns at the methylene (B1212753) bridge. researchgate.net

Integration into Multi-Component Hybrid Systems

The true potential of this compound can be realized by integrating it as a functional building block into larger, multi-component systems. This approach aims to create hybrid materials where the properties of the fluorene unit are combined with those of other components to achieve synergistic or emergent functionalities.

Promising directions include:

Conjugated Polymers: The molecule can serve as a monomer for polymerization reactions. For example, through Stille or Suzuki coupling, it can be co-polymerized with various heterocyclic monomers (e.g., thiophene, furan) to create soluble, electroactive, and luminescent polymers for electronic devices. rsc.org

Bipolar Host Materials: By chemically linking the electron-donating this compound unit with electron-accepting moieties (such as triazine, phosphine (B1218219) oxide, or anthraquinone), it is possible to design single-molecule bipolar materials. nih.gov Such materials are highly sought after for simplified single-layer OLED architectures.

Hybrid Perovskite Solar Cells: Fluorene- and carbazole-based derivatives are excellent candidates for hole-transporting materials (HTMs) in perovskite solar cells due to their high charge carrier mobility and tunable energy levels. acs.org this compound could be a core structure for novel, highly efficient HTMs.

Polymer Composites and Nanohybrids: Integrating the fluorene derivative into inorganic or natural polymer matrices can create advanced composites. mdpi.com For instance, it could be used as a fluorinated modifier to improve the processability and dielectric properties of high-thermal-conductivity composites or incorporated into bio-based polymer networks. mdpi.com

Table 2: Examples of Multi-Component Hybrid Systems

| Hybrid System Type | Integrated Components | Potential Application | Relevant Finding |

|---|---|---|---|

| Conjugated Copolymers | Fluorene-amine monomer + Thiophene/Furan units | OLEDs, Electrochromic Devices | Stille coupling yields soluble, electroactive polymers with band gaps around 2.4-2.6 eV. rsc.org |

| Bipolar Small Molecules | Fluorene-amine (donor) + Anthraquinone (acceptor) | Single-layer OLEDs, Charge-transporting layers | Molecules with donor and acceptor fragments exhibit both hole and electron mobility. nih.gov |

| Hole-Transporting Materials | Fluorene-amine core + Carbazole (B46965) units | Perovskite Solar Cells | Carbazole-containing units help tune HOMO levels for efficient device performance. acs.org |

| Polymer Composites | Fluorene-amine modifier + BN/PPS matrix | High-performance dielectrics, Thermal management | Fluorinated modifiers can improve processability and dielectric behavior of composites. mdpi.com |

Development of Smart Materials Based on Chemical Responsiveness

"Smart" materials are designed to change their properties in response to external stimuli. By incorporating chemically responsive groups onto the this compound scaffold, a new generation of functional materials can be developed for applications in sensing, actuation, and controlled release.

Future research paradigms involve:

pH-Responsive Systems: The amine functionality is a natural handle for creating pH-responsive materials. Protonation or deprotonation of the nitrogen atom can alter the molecule's solubility, conformation, and electronic properties. When polymerized, this can lead to materials that swell, shrink, or change their optical properties with pH changes, useful for drug delivery or microfluidic valves. utwente.nlyoutube.com

Photo-Responsive Materials: Attaching photochromic groups (e.g., azobenzene, spiropyran) to the fluorene backbone could create materials that respond to light. rsc.org Light-induced isomerization of the attached group could trigger changes in the fluorescence of the fluorene core, leading to applications in optical switching and high-density data storage.

Chemosensors: The strong fluorescence of the fluorene core makes it an excellent platform for developing chemosensors. By functionalizing the scaffold with specific receptor sites, materials can be designed to detect analytes like nitroaromatic compounds (explosives) or metal ions through fluorescence quenching or enhancement. nih.gov Conjugated microporous polymers based on fluorene have shown high sensitivity in detecting nitroaromatics. nih.gov

Thermo-Responsive Polymers: While the fluorene core itself is not thermo-responsive, it can be incorporated into polymers containing units like N-isopropylacrylamide. The resulting copolymers could exhibit a lower critical solution temperature (LCST), phase-separating from a solution above a specific temperature, a property leveraged in biomedical applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |